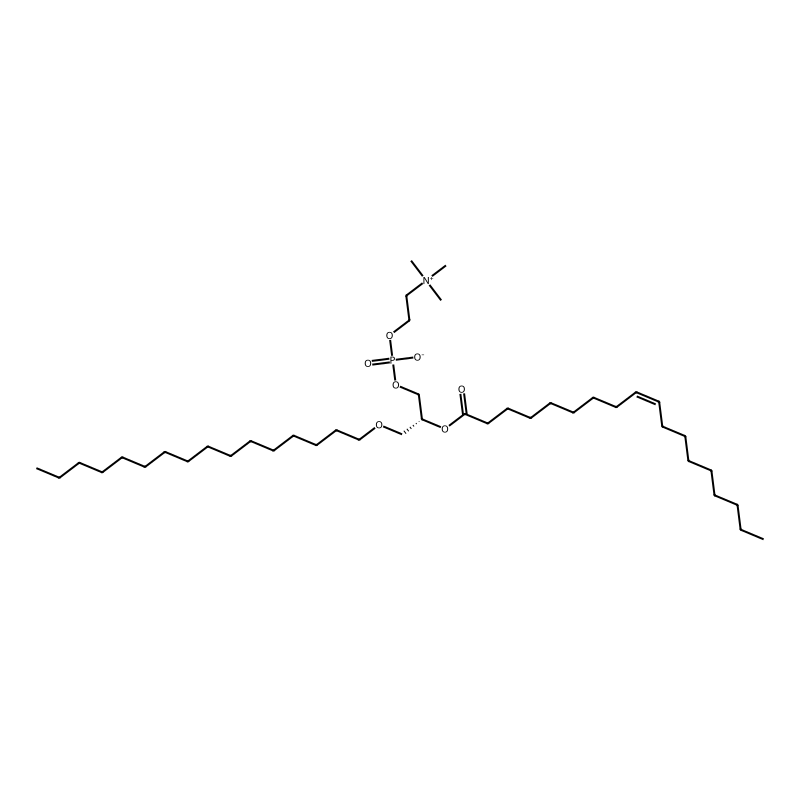1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Inhibition of Diacylglycerol Kinase (DGK)
One area of research explores the ability of 16:0-18:1 PC to inhibit diacylglycerol kinase (DGK), an enzyme involved in cellular signaling. Studies have shown that 16:0-18:1 PC can significantly inhibit the activity of DGK in certain cell types PubMed: . This inhibition suggests that 16:0-18:1 PC may play a role in regulating signal transduction pathways mediated by DGK.
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is a complex phospholipid belonging to the class of monoalkylglycerophosphocholines. Its structure features a hexadecyl group at the first position and an oleoyl group at the second position of the glycerol backbone. The chemical formula is with a molecular weight of approximately 481.655 g/mol . This compound is characterized by its unique ether-linked alkyl chain, distinguishing it from other phospholipids that typically possess ester-linked fatty acids.
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine exhibits significant biological activities, primarily as a metabolite in various biological systems. It plays a role in cell membrane dynamics and signaling pathways . Its unique structure allows it to interact with membrane proteins and influence cellular processes such as inflammation and cell signaling.
The synthesis of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine can be achieved through several methods:
- Chemical Synthesis: This involves the stepwise assembly of the glycerophosphocholine backbone, followed by the introduction of the hexadecyl and oleoyl groups.
- Enzymatic Synthesis: Utilizing specific lipases or acyltransferases to catalyze the transfer of fatty acyl groups onto a glycerol backbone.
- Lipid Extraction: Isolation from biological sources where it may be present as a minor component.
The applications of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine include:
- Pharmaceuticals: Used in drug formulations to enhance bioavailability and stability.
- Biotechnology: Serves as a model compound for studying membrane dynamics and interactions.
- Nutraceuticals: Investigated for potential health benefits related to lipid metabolism and cardiovascular health.
Studies on the interactions of 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine with various biomolecules have shown its ability to modulate membrane fluidity and protein function. It can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . Furthermore, its role in phospholipid metabolism has been explored in relation to diseases such as cardiovascular disorders.
Several compounds share structural similarities with 1-o-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-o-Hexadecyl-sn-glycero-3-phosphocholine | Contains only one fatty acid chain | Lacks the oleoyl group, making it less complex |
| 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | Contains arachidonic acid at position 2 | Involved in inflammatory responses |
| 1-O-Hexadecyl-2-dihomo-gamma-linolenoyl-sn-glycero-3-phosphocholine | Contains dihomo-gamma-linolenic acid at position 2 | Potential role in neuroprotection |
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of hexadecyl and oleoyl groups, which contribute to its distinct physical and biological properties compared to other phospholipids. Its ether linkage also differentiates it from traditional phosphatidylcholine derivatives, enhancing its stability and functionality in biological systems.








